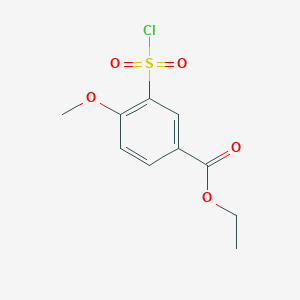

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

描述

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, also known as chlorosulfonyl-4-methoxybenzoic acid ethyl ester, is an organic compound that is widely used in scientific research as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and has a melting point of about 125°C. Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is a useful reagent for the synthesis of a variety of compounds and is also used in the development of pharmaceuticals, agrochemicals, and other compounds.

科学研究应用

Synthesis of Sildenafil and Analogues

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate: is a key intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension . The compound undergoes a series of reactions, including chlorosulfonation, to form sildenafil citrate, which has improved solubility and bioavailability .

Development of Phosphodiesterase Inhibitors

This compound is utilized in the development of phosphodiesterase (PDE) inhibitors. PDEs play a crucial role in cellular signaling, and inhibitors like sildenafil affect the concentration of cyclic guanosine monophosphate (cGMP), which is involved in vasodilation and erectile function .

Genotoxicity Studies

In pharmaceutical research, Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is used to study potential genotoxic impurities in drug substances. Its derivatives are monitored to ensure they are within acceptable limits, as per the International Council for Harmonisation (ICH) guidelines .

Chemical Engineering Research

The compound’s role in synthetic chemistry extends to chemical engineering, where it’s studied for its reaction kinetics and process optimization to enhance the yield and quality of end products in industrial-scale syntheses .

Analytical Chemistry Applications

In analytical chemistry, derivatives of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate are used as standards and reagents in chromatography and spectroscopy to identify and quantify pharmaceutical compounds .

Formulation Studies

Researchers use this compound in formulation studies to create various dosage forms of sildenafil, exploring different routes of administration and assessing their pharmacokinetic profiles .

安全和危害

属性

IUPAC Name |

ethyl 3-chlorosulfonyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGNRJELOOOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)

![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)

![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)